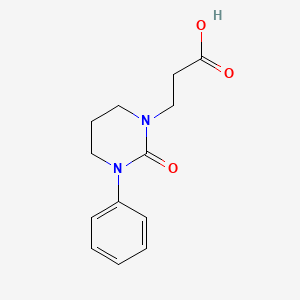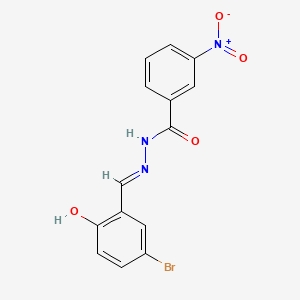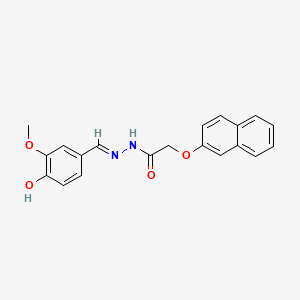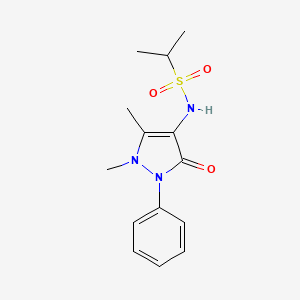![molecular formula C12H16BrFN2O2S B603564 1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine CAS No. 1331185-87-5](/img/structure/B603564.png)
1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine is a chemical compound that features a piperazine ring substituted with a 4-bromo-2-fluorophenylsulfonyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 4-ethylpiperazine.
Sulfonylation: The 4-bromo-2-fluoroaniline undergoes sulfonylation using a sulfonyl chloride reagent to form 4-bromo-2-fluorophenylsulfonyl chloride.
Coupling Reaction: The 4-bromo-2-fluorophenylsulfonyl chloride is then reacted with 4-ethylpiperazine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonyl group.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-Bromo-2-chlorophenyl)sulfonyl]-4-ethylpiperazine
- 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-ethylpiperazine
- 1-[(4-Bromo-2-nitrophenyl)sulfonyl]-4-ethylpiperazine
Uniqueness
1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can enhance the compound’s reactivity and binding properties, making it a valuable tool in various research applications.
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O2S/c1-2-15-5-7-16(8-6-15)19(17,18)12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPKQOVBLYZUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B603484.png)

![3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B603486.png)
![2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one](/img/structure/B603487.png)





![ethyl 4-methyl-2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B603498.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B603500.png)
![4-{5-[(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603502.png)
